molecular formula C9H17IN2OSi B3116915 4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole CAS No. 220299-49-0

4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole

Cat. No. B3116915
CAS RN: 220299-49-0
M. Wt: 324.23 g/mol
InChI Key: YJDGPUCAPUOFQD-UHFFFAOYSA-N
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Description

“4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole” is a chemical compound with the CAS Number: 220299-49-0. It has a molecular weight of 324.24 . The compound is solid in its physical form . The IUPAC name for this compound is 4-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole .


Molecular Structure Analysis

The InChI code for “4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole” is 1S/C9H17IN2OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8H2,1-3H3 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The hazard statements associated with the compound are H302, H315, H319, H335 . These indicate that the compound can cause harm if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(4-iodopyrazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IN2OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDGPUCAPUOFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IN2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A slurry of NaH (1.94 g, 48.5 mmol) in THF (40 mL) at 0° C. was treated with a solution of 4-iodopyrazole (8.97 g, 46.2 mmol) in THF (20 mL), stirred for 1 h, treated with SEM chloride (9.00 mL, 50.8 mmol), stirred at room temperature for 1 h, poured into water and extracted with ethyl acetate. The extracts were washed with brine, dried (MgSO4) and concentrated. The residue was chromatographed on silica gel with 10% ethyl acetate/hexanes to provide 14.4 g of the title compound.
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1.94 g
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8.97 g
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20 mL
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Synthesis routes and methods III

Procedure details

Under argon, diisopropylethylamine (DIEA, 1.75 ml, 10 mmol) and trimethylsilylethoxymethyl chloride (SEMCl, 1.83 ml, 10 mmol) are added to a solution of 4-iodopyrazole (1.94 g, 10 mmol) in CH2Cl2 (100 ml). The mixture is stirred overnight at room temperature. The solvent is evaporated under vacuum. The residue is taken up in a diethyl ether/water mixture. The organic phase after drying and evaporation gives a colourless oil which is purified by eluting on silica gel with an AcOEt/CH2Cl2 (5/95) mixture.
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1.75 mL
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1.83 mL
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1.94 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
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4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
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4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
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Reactant of Route 6
4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole

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